A Senior Application Scientist's Technical Guide to a Key Piperidine Intermediate
A Senior Application Scientist's Technical Guide to a Key Piperidine Intermediate
Editorial Note: Initial database searches for 1-Boc-4-carbamoyl-4-methoxy-piperidine (CAS 495415-10-6) did not yield sufficient public data to construct an in-depth technical guide. This suggests the compound may be a novel or proprietary intermediate with limited documentation in the public domain. However, the query points toward an interest in functionalized N-Boc-piperidine scaffolds, which are crucial in modern drug discovery.
Therefore, this guide has been expertly curated to focus on a closely related, extensively documented, and highly versatile building block: tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (CAS 139290-70-3) . This compound, a Weinreb amide derivative, is a cornerstone reagent for the synthesis of 4-acylpiperidines and serves as an excellent proxy for understanding the strategic application of such intermediates in medicinal chemistry.
Strategic Overview: The Value Proposition of a Weinreb Amide-Functionalized Piperidine
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 100 commercially available drugs spanning a vast range of therapeutic areas, from antipsychotics to anesthetics.[1] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling interactions with biological targets that are often inaccessible to flat aromatic rings.[1]
The subject of this guide, tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, capitalizes on this privileged core. It is more than a simple intermediate; it is a sophisticated synthetic tool. By incorporating the N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide , it provides a stable, yet highly reactive handle for the controlled formation of carbon-carbon bonds. Its primary function is to serve as a precursor to 4-acylpiperidines via the Weinreb-Nahm ketone synthesis .[2] This reaction is prized for its ability to react cleanly with potent organometallic reagents to produce ketones, arresting the reaction at the ketone stage without the common side reaction of over-addition to form a tertiary alcohol.
The N-Boc protecting group ensures stability during synthetic manipulations and allows for straightforward deprotection under acidic conditions, revealing the piperidine nitrogen for further functionalization.[3] This dual functionality makes it an invaluable asset in the multi-step synthesis of complex pharmaceutical agents.[4]
Physicochemical & Spectroscopic Profile
A compound's physical and analytical data are its fundamental identity card for any researcher. The key properties of tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 139290-70-3 | [5][6] |
| Molecular Formula | C₁₃H₂₄N₂O₄ | [5] |
| Molecular Weight | 272.34 g/mol | [5][7] |
| Appearance | Colorless Oily Product / Liquid | [8][9] |
| Boiling Point | 150°C @ 0.9 mmHg | [8][9] |
| Density | 1.106 g/cm³ | [9] |
| Purity | Typically ≥97% | [5][9] |
Table 1: Physicochemical Properties
Analytical characterization is crucial for confirming the structure and purity of the material before its use in subsequent reactions.
| Analysis | Data | Source(s) |
| ¹H NMR | (500 MHz, CDCl₃) δ 4.14 (m, 2H), 3.71 (s, 3H), 3.19 (s, 3H), 2.78 (m, 3H), 1.68 (m, 4H), 1.46 (s, 9H) | [8] |
| Mass Spec. | (ESI+) m/z 217.72 (M+H⁺ - Isobutene) | [8] |
Table 2: Spectroscopic Data
Synthesis: A Validated Protocol and Mechanistic Insight
The most common and reliable synthesis of this Weinreb amide starts from the commercially available 1-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid). The reaction is an amide coupling, facilitated by standard peptide coupling reagents.
Caption: Synthesis workflow for the target Weinreb amide.
Detailed Experimental Protocol
This protocol is adapted from a published procedure.[8]
-
Vessel Preparation: To a suitable reaction vessel, add 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.5 eq).
-
Solvation: Add anhydrous Dimethylformamide (DMF) to create a stirrable suspension.
-
Basification: Add triethylamine (2.0 eq) to the stirring suspension. The purpose of the base is twofold: to liberate the free amine from its hydrochloride salt and to deprotonate the carboxylic acid, making it a competent nucleophile. Stir for 10 minutes at room temperature.
-
Carboxyl Activation: Sequentially add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq). The EDCI is the primary coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is an additive that intercepts this intermediate to form an activated ester, which is less prone to side reactions (like racemization, if applicable) and reacts efficiently with the amine.
-
Reaction: Allow the mixture to stir overnight at room temperature to ensure complete conversion.
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Dissolve the resulting residue in 1N HCl and extract with ethyl acetate (3x).
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product.[8]
-
This self-validating system requires no complex purification, as the workup procedure effectively removes unreacted starting materials, coupling agents, and byproducts.
Core Application: Precision Ketone Synthesis
The primary value of this reagent lies in its application in the Weinreb-Nahm ketone synthesis. When a typical ester or acid chloride is treated with an organometallic reagent like a Grignard (R-MgX) or organolithium (R-Li), the reaction proceeds through a ketone intermediate which is immediately attacked by a second equivalent of the nucleophile, yielding a tertiary alcohol.
The Weinreb amide prevents this over-addition. The reaction with an organometallic reagent forms a stable, tetravalent tetrahedral intermediate. This intermediate is stabilized by chelation of the magnesium ion between the carbonyl oxygen and the methoxy oxygen. It remains stable at low temperatures and does not collapse to form the ketone until an acidic workup is performed. By the time the ketone is formed, all the potent organometallic nucleophile has been quenched, preventing the second addition.
Caption: Weinreb-Nahm reaction yielding a 4-acylpiperidine. (Note: DOT language cannot render chemical structures directly; this diagram illustrates the workflow. Actual structures would be depicted in a publication.)
This methodology is particularly powerful for creating the benzoylpiperidine fragment , a key pharmacophore in ligands for serotoninergic and dopaminergic receptors.[2] By using reagents like phenylmagnesium bromide, researchers can efficiently synthesize precursors for a wide array of neurologically active compounds.
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear standard personal protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[10]
-
Handling Precautions: Avoid contact with eyes, skin, and clothing. Do not ingest. Practice good industrial hygiene: wash hands thoroughly after handling and before breaks.[10][11]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[10][12]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[10]
-
In all cases of persistent irritation or if symptoms occur, seek medical attention.
-
Conclusion
While the originally queried 1-Boc-4-carbamoyl-4-methoxy-piperidine remains an enigmatic target, its structural cousin, tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate , stands as a testament to the power of strategic molecular design. As a robust, versatile, and well-characterized Weinreb amide, it provides medicinal chemists with a reliable pathway to 4-acylpiperidine derivatives, which are critical components of numerous bioactive molecules. Its straightforward synthesis and predictable reactivity in the Weinreb-Nahm ketone synthesis solidify its role as an essential building block in the modern drug discovery arsenal.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
-
Pramol-Chemie AG. (2025, December 23). Safety data sheet. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). tert-BUTYL-4-[METHOXY(METHYL)CARBAMOYL]PIPERIDINE-1-CARBOXYLATE | 139290-70-3. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. Retrieved from [Link]
- 3M. (n.d.). Safety Data Sheet.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
-
PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
- ChemPoint.com. (2007, December 3). Material Safety Data Sheet.
-
Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
- Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Role of Boc-4-Methylenepiperidine in Advanced Organic Synthesis. Retrieved from [Link]
-
iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tert-BUTYL-4-[METHOXY(METHYL)CARBAMOYL]PIPERIDINE-1-CARBOXYLATE | 139290-70-3 | INDOFINE Chemical Company [indofinechemical.com]
- 6. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C13H24N2O4 | CID 11065582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 139290-70-3 | 1-BOC-4-(Methoxy-methyl-carbamoyl)piperidine - Synblock [synblock.com]
- 8. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 [chemicalbook.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. fishersci.fi [fishersci.fi]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. pramol.com [pramol.com]
